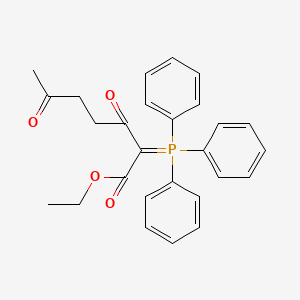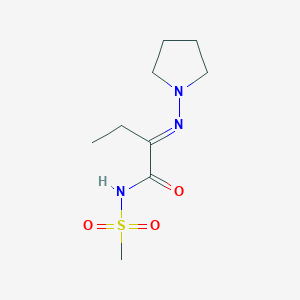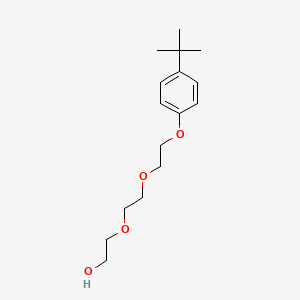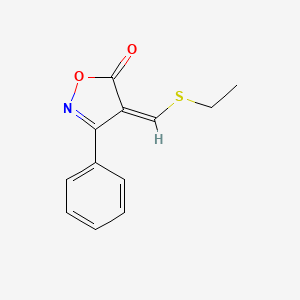![molecular formula C21H19O3P B12898319 2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde CAS No. 213999-85-0](/img/structure/B12898319.png)
2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde is an organic compound with the molecular formula C21H19O3P. It is a phosphine ligand that has been used in various chemical reactions and research applications. The compound is characterized by the presence of a benzaldehyde group and two 2-methoxyphenyl groups attached to a phosphine atom.
Métodos De Preparación
The synthesis of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde typically involves the reaction of 2-methoxyphenylphosphine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Major products formed from these reactions include phosphine oxides, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde exerts its effects involves its role as a ligand in catalytic reactions. The phosphine group coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparación Con Compuestos Similares
2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzaldehyde: This compound has phenyl groups instead of methoxyphenyl groups, which can affect its reactivity and applications.
2-(Bis(3,5-dimethylphenyl)phosphino)benzaldehyde: The presence of dimethyl groups can influence the steric and electronic properties of the compound.
The uniqueness of 2-(Bis(2-methoxyphenyl)phosphino)benzaldehyde lies in its specific substituents, which can provide distinct reactivity and selectivity in various chemical reactions.
Propiedades
Número CAS |
213999-85-0 |
|---|---|
Fórmula molecular |
C21H19O3P |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-bis(2-methoxyphenyl)phosphanylbenzaldehyde |
InChI |
InChI=1S/C21H19O3P/c1-23-17-10-4-7-13-20(17)25(19-12-6-3-9-16(19)15-22)21-14-8-5-11-18(21)24-2/h3-15H,1-2H3 |
Clave InChI |
FYVMSFSMZPYJMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1P(C2=CC=CC=C2C=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)



![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)


